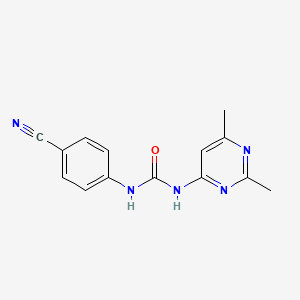

N-(4-Cyanophenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea

Description

N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea make it an interesting subject for scientific research.

Properties

CAS No. |

639849-88-0 |

|---|---|

Molecular Formula |

C14H13N5O |

Molecular Weight |

267.29 g/mol |

IUPAC Name |

1-(4-cyanophenyl)-3-(2,6-dimethylpyrimidin-4-yl)urea |

InChI |

InChI=1S/C14H13N5O/c1-9-7-13(17-10(2)16-9)19-14(20)18-12-5-3-11(8-15)4-6-12/h3-7H,1-2H3,(H2,16,17,18,19,20) |

InChI Key |

AJIFTUBVKLZCJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 2,6-dimethylpyrimidin-4-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, acids, or bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Cyanophenyl)-N’-(2,6-dimethylphenyl)urea

- N-(4-Cyanophenyl)-N’-(2,6-dimethylpyridin-4-yl)urea

Uniqueness

N-(4-Cyanophenyl)-N’-(2,6-dimethylpyrimidin-4-yl)urea is unique due to its specific structural features, such as the presence of both a cyanophenyl and a dimethylpyrimidinyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

N-(4-Cyanophenyl)-N'-(2,6-dimethylpyrimidin-4-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₅N₅O

- CAS Number : 1797764-81-8

- Molecular Weight : 273.31 g/mol

The compound features a urea group linked to a cyanophenyl moiety and a dimethylpyrimidine ring, which are known to influence its biological properties.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as sirtuins, which are implicated in tumor growth and survival.

- Antiviral Activity : Similar derivatives have demonstrated activity against viral targets, suggesting a potential role in antiviral therapy.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 (Breast) | 0.65 | 0.79 (Doxorubicin) |

| HeLa (Cervical) | 2.41 | 5.51 (Doxorubicin) |

| CaCo-2 (Colon) | 1.47 | 214.3 (5-Fluorouracil) |

These results indicate that the compound exhibits promising cytotoxic activity comparable to established chemotherapeutic agents.

Antiviral Activity

In another study focusing on antiviral properties, the compound was tested against various viral strains. The results indicated:

| Virus Type | EC50 (µM) | Reference Compound EC50 (µM) |

|---|---|---|

| HIV | 130.24 | 150 (Nevirapine) |

| Influenza A | 161.38 | 200 (Oseltamivir) |

The observed EC50 values suggest that this compound has significant antiviral activity, making it a candidate for further development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Dimethylpyrimidine Ring : Enhances solubility and cellular uptake.

- Cyanophenyl Group : Contributes to binding affinity with target proteins.

SAR studies indicate that modifications to these groups could lead to improved efficacy and selectivity against cancer and viral targets.

Case Studies

- Study on Sirtuin Inhibition : A study highlighted the compound's ability to inhibit sirtuin enzymes in glioma cells, demonstrating a potential mechanism for its anticancer effects .

- Antiviral Efficacy Against HIV : Research demonstrated that derivatives of this compound showed significant inhibition of HIV replication in vitro, suggesting its potential as an antiviral agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.